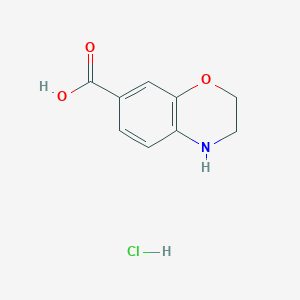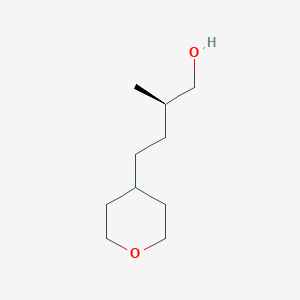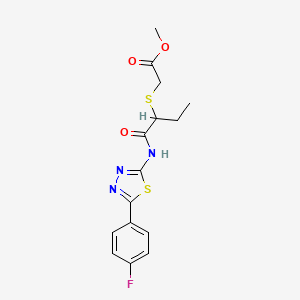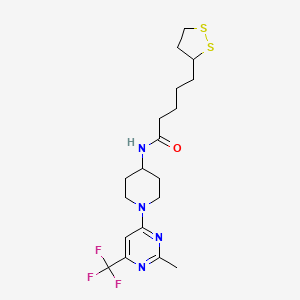![molecular formula C10H13FN2O4S B2602748 3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine CAS No. 2418727-18-9](/img/structure/B2602748.png)
3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine, also known as FSCP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine varies depending on its application. In medicinal chemistry, 3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine has been shown to inhibit the activity of certain enzymes and proteins involved in disease progression. In material science, 3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine has been used as a cross-linking agent to improve the mechanical properties of polymers. In agriculture, 3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine has been shown to disrupt the growth and development of pests and weeds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine also vary depending on its application. In medicinal chemistry, 3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In material science, 3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine has been used to improve the thermal stability and mechanical strength of polymers. In agriculture, 3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine has been shown to have selective herbicidal and insecticidal activity.
Avantages Et Limitations Des Expériences En Laboratoire
3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, 3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine also has some limitations, including its high cost and limited availability.
Orientations Futures
For the study of 3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine include further optimization of its structure, synthesis method, and potential applications.
Méthodes De Synthèse
The synthesis of 3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine involves several steps, including the reaction of 3-hydroxypyridine with methyl isobutyl ketone, followed by the reaction with chlorosulfonic acid and sodium fluoride to produce the final product. The synthesis method has been optimized to improve the yield and purity of 3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine.
Applications De Recherche Scientifique
3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In material science, 3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine has been used as a building block for the synthesis of new materials with unique properties. In agriculture, 3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine has been studied for its potential use as a pesticide and herbicide.
Propriétés
IUPAC Name |
3-fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O4S/c1-7(2)13(3)10(14)8-4-9(6-12-5-8)17-18(11,15)16/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNVCEPOTLEYPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)C1=CC(=CN=C1)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Methoxyphenyl)[3-phenyl-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2602667.png)



![2-(4-isopropylphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2602674.png)

![1-ethyl-6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B2602677.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2602679.png)
![2-(2-Fluorophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2602680.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2602683.png)

![1-(5-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2602685.png)
![N-(2-ethoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2602686.png)
